4-(Aminomethyl)oxolan-3-ol;hydrochloride
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Overview
Description
4-(Aminomethyl)oxolan-3-ol;hydrochloride, also known as trans-4-(aminomethyl)oxolan-3-ol hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)oxolan-3-ol;hydrochloride typically involves the reaction of 4-(aminomethyl)oxolan-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is then purified to achieve a high level of purity, typically around 97% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)oxolan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Aminomethyl)oxolan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)oxolan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxolan-3-ol: Similar in structure but differs in the position of the amino group.
4-(Aminomethyl)tetrahydrofuran-3-ol: Another compound with a similar backbone but different functional groups.
Uniqueness
4-(Aminomethyl)oxolan-3-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-(aminomethyl)oxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H |
InChI Key |
IQIRTMUGIHHZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)CN.Cl |
Origin of Product |
United States |
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